Home > Products > Screening Compounds P25879 > 2'-C-methyladenosine
2'-C-methyladenosine - 15397-12-3

2'-C-methyladenosine

Catalog Number: EVT-304821
CAS Number: 15397-12-3
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2'-C-Methyladenosine is a synthetic nucleoside analog that has garnered significant attention in scientific research due to its potent antiviral properties. [, , , ] It belongs to the class of 2'-C-methylated nucleosides, characterized by the presence of a methyl group at the 2'-carbon of the ribose sugar moiety. [, ] This structural modification confers resistance to enzymatic degradation by adenosine deaminase and purine nucleoside phosphorylase, enhancing its stability and intracellular half-life. [, ]

Future Directions
  • Optimization of pharmacokinetic properties: Developing prodrugs or formulations to improve oral bioavailability and tissue distribution. []
  • Exploration of combination therapy: Investigating synergistic effects with other antiviral agents to enhance efficacy and prevent resistance development. [, , ]
  • Development of antiviral therapies for other diseases: Exploring its potential in treating diseases beyond viral infections, such as cancer [] and acute myeloid leukemia. []

2'-C-Methylguanosine

4-Amino-7-(2-C-methyl-beta-d-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

    Compound Description: This compound, a heterobase-modified 2'-C-methyl ribonucleoside, is a potent and noncytotoxic inhibitor of HCV RNA replication. [] It displays improved enzymatic stability compared to 2'-C-methyladenosine, making it less susceptible to degradation. []

4-Amino-5-fluoro-7-(2-C-methyl-beta-d-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

    Compound Description: Another heterobase-modified 2'-C-methyl ribonucleoside, this compound is a potent and noncytotoxic inhibitor of HCV RNA replication with an improved enzymatic stability profile compared to 2'-C-methyladenosine. [] Importantly, it displays oral bioavailability in rats, making it a promising candidate for further development. []

2'-C-Methyluridine 5'-diphosphate (2'-MeUDP)

    Compound Description: This nucleoside diphosphate acts as a mechanism-based inhibitor of ribonucleoside diphosphate reductase (RNR) from Corynebacterium nephridii. [] While it is converted to uracil by the enzyme, suggesting a typical substrate interaction, it also leads to the formation of 2'-deoxy-2'-C-methylnucleotides. [] 2'-MeUDP competitively inhibits the reduction of pyrimidine nucleotides UDP and CDP. []

2'-Deoxy-2'-C-methyladenosine

    Compound Description: This nucleoside is generated during the interaction of 2'-MeADP with ribonucleoside diphosphate reductase. [] It is formed through the enzymatic dephosphorylation of the product resulting from 2'-MeADP. []

2'-C-Methyladenosine 5'-diphosphate (2'-MeADP)

    Compound Description: This nucleoside diphosphate is a mechanism-based inhibitor of ribonucleoside diphosphate reductase (RNR) from Corynebacterium nephridii. [] While converted to adenine by the enzyme, it also leads to the formation of 2'-deoxy-2'-C-methylnucleotides. [] 2'-MeADP competitively inhibits the reduction of purine nucleotides ADP and GDP. []

2'-C-methyladenosine triphosphate (2'-C-meATP)

    Compound Description: This nucleoside triphosphate is the active form of 2'-C-methyladenosine and directly inhibits the HCV NS5B RNA polymerase. [, , ] It competes with natural nucleoside triphosphates for incorporation into the growing RNA chain, ultimately interfering with viral RNA replication. []

7-deaza-2'-C-methyladenosine (7DMA)

    Compound Description: 7DMA is a nucleoside analog that exhibits potent antiviral activity against a wide range of RNA viruses, including HCV, Zika virus, tick-borne encephalitis virus, and West Nile virus. [, , , , , , ] It functions by inhibiting the viral RNA-dependent RNA polymerase. [, , , , , , ]

2'-C-methylcytidine triphosphate

Beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)

    Compound Description: PSI-6130 is a potent and specific inhibitor of HCV RNA synthesis that requires intracellular phosphorylation to its triphosphate form for activity. [] It acts as a chain terminator of HCV NS5B RNA polymerase upon incorporation into the growing RNA strand. []

2'-C-Methyladenosine monophosphate (2'-C-Me-AMP)

    Compound Description: This compound is a phosphorylated derivative of 2'-C-methyladenosine, representing an intermediate in its intracellular conversion to the active triphosphate form. [] Cyclic 1-aryl-1,3-propanyl prodrugs have been designed to deliver 2'-C-Me-AMP specifically to the liver, aiming to enhance its therapeutic potential against HCV. []

7-deaza-7-ethynyl-2'-C-methyladenosine

    Compound Description: This nucleoside analog demonstrates potent activity against HCV, acting as a chain terminator of the HCV NS5b polymerase. [] It exhibits an EC50 of 0.09 μM in a Huh7 cell-based replicon assay, showcasing its efficacy in inhibiting HCV replication. []

7-deaza-7-ethynyl-2'-deoxy-2'-fluoro-2'-C-methyladenosine

2'-C-methylcytidine

7-deaza-2'-C-methyladenosine triphosphate

    Compound Description: This compound is the triphosphate form of 7-deaza-2'-C-methyladenosine and functions as a potent inhibitor of viral RNA polymerases, including those of rotavirus, norovirus, and sapovirus. []

Source and Classification

2'-C-methyladenosine is classified as a nucleoside analog. It is synthesized from naturally occurring adenosine through various chemical methods. The compound has been identified as an inhibitor of hepatitis C virus replication, contributing to its classification as an antiviral agent. It is recognized under the Chemical Abstracts Service (CAS) number 15397-12-3 and has a molecular formula of C11H15N5O4\text{C}_{11}\text{H}_{15}\text{N}_{5}\text{O}_{4} with a molecular weight of approximately 281.27 g/mol .

Synthesis Analysis

The synthesis of 2'-C-methyladenosine can be achieved through several methods, primarily involving the modification of adenosine. One notable approach involves:

  1. Starting Material: Adenosine or its derivatives.
  2. Reagents: Use of N,O-bis(trimethylsilyl)acetamide (BSA) for dehydrative rearrangement.
  3. Reaction Conditions: Heating the reaction mixture for several hours to facilitate cyclization and rearrangement processes.
  4. Yield: The process may yield varying results depending on conditions, with reported yields around 50% to 90% for different derivatives .

The synthesis typically includes steps such as protection of functional groups, selective methylation at the 2' position, and subsequent deprotection to yield the final product.

Molecular Structure Analysis

The molecular structure of 2'-C-methyladenosine features:

  • Ribose Sugar: The ribose sugar backbone is modified with a methyl group at the 2' position.
  • Base: The adenine base remains unchanged, maintaining its purine structure.
  • Configuration: The sugar adopts a typical furanose conformation, which is crucial for its biological activity.

The structural modification enhances its resistance to enzymatic degradation compared to unmodified adenosine, thereby increasing its potential efficacy as an antiviral agent .

Chemical Reactions Analysis

2'-C-methyladenosine participates in various chemical reactions, primarily relevant in biochemical pathways:

  • Inhibition of Viral Polymerases: It acts as a chain terminator during RNA synthesis by viral RNA-dependent RNA polymerases (RdRps). This termination occurs because the incorporation of 2'-C-methyladenosine prevents further elongation due to steric hindrance at the active site .
  • Antiviral Activity: It has been shown to inhibit hepatitis C virus replication by interfering with the viral polymerase's function, thereby hindering viral RNA synthesis .

These reactions highlight its role in antiviral strategies and underscore its importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2'-C-methyladenosine involves:

  1. Incorporation into Viral RNA: When incorporated into viral RNA by RdRp, it disrupts normal RNA synthesis.
  2. Termination of Chain Elongation: The presence of the methyl group at the 2' position prevents the necessary conformational changes required for active site closure during nucleotide addition.
  3. Inhibition of Viral Replication: This action effectively halts viral replication processes, making it a potent antiviral agent against several positive-strand RNA viruses .
Physical and Chemical Properties Analysis

Key physical and chemical properties of 2'-C-methyladenosine include:

These properties are critical for its application in laboratory settings and therapeutic interventions.

Applications

The applications of 2'-C-methyladenosine are diverse and significant in scientific research:

  1. Antiviral Research: It serves as a lead compound in developing antiviral therapies against hepatitis C virus and other RNA viruses like Zika virus .
  2. Biochemical Studies: Used in studies investigating the mechanisms of viral replication and polymerase function.
  3. Drug Development: Its structural modifications inspire new nucleoside analogs aimed at improving efficacy and reducing toxicity in antiviral treatments.
Structural and Chemical Characterization of 2'-C-Methyladenosine

Molecular Architecture and Stereochemical Properties

2'-C-Methyladenosine (2'-CMA) is a synthetic nucleoside analog with the molecular formula C₁₁H₁₅N₅O₄ and a molecular weight of 281.27 g/mol [9]. Its core structure consists of adenine linked via a β-D-ribofuranosyl bond, featuring a methyl group (-CH₃) substituting the hydrogen at the 2'-carbon position of the ribose ring. This substitution induces significant stereochemical constraints:

  • Sugar Pucker Conformation: The 2'-methyl group forces the ribose ring into a stable North-type (C3'-endo) conformation, which mimics the transition state during phosphoryl transfer in RNA polymerization. This conformation is critical for recognition by viral polymerases [4] [6].
  • Hydrogen Bonding: The adenine base retains standard Watson-Crick hydrogen-bonding capabilities (N1, N6H₂, N7), enabling base pairing with uracil in RNA templates. However, steric hindrance from the 2'-methyl group disrupts ideal geometry, reducing incorporation efficiency [7].
  • Crystallographic Data: X-ray analyses confirm that the 2'-methyl group extends axially, projecting into the minor groove of RNA duplexes. This steric bulk prevents the formation of the 3'-5' phosphodiester bond, a key mechanism for chain termination [5] [9].

Table 1: Key Physicochemical Properties of 2'-C-Methyladenosine

PropertyValue
Molecular FormulaC₁₁H₁₅N₅O₄
CAS Registry Number15397-12-3
Sugar ConformationC3'-endo (North-type)
Melting Point215–217°C (decomposes)
Aqueous SolubilityModerate (≥10 mM in DMSO)

Synthetic Pathways for 2'-C-Methyladenosine Derivatives

Synthesis of 2'-CMA and its analogs employs strategic modifications to enhance metabolic stability and bioavailability:

  • Glycosylation Strategies: The classical route involves coupling persilylated adenine with 2-C-methyl-D-ribono-1,4-lactone, followed by stereoselective reduction to form the β-anomeric ribofuranoside. This method yields 2'-CMA with >95% β-selectivity [4] [6].
  • Prodrug Modifications: To overcome poor oral bioavailability (rat bioavailability: <10%), liver-targeted prodrugs were developed. Notable examples include:
  • 3',5'-Di-O-lauroyl-2'-CMA: Enhances lipophilicity and liver uptake via chylomicron trafficking [9].
  • Phosphoramidate Protides: Mask the 5'-OH with aryl-phosphoramidate groups, enabling intracellular bypass of the rate-limiting monophosphorylation step [7].
  • Heterobase Engineering: To prevent deamination by adenosine deaminase, the adenine base was replaced with 4-amino-pyrrolo[2,3-d]pyrimidine or 4-amino-5-fluoro-pyrrolo[2,3-d]pyrimidine. These analogs maintain anti-HCV activity while resisting enzymatic degradation [4].

Structure-Activity Relationship (SAR) in Nucleoside Analog Design

The antiviral efficacy of 2'-CMA derivatives is governed by strict SAR principles:

  • 2'-Methyl Group Essentiality: Removal or demethylation abolishes activity, confirming the 2'-methyl group’s role in inducing conformational rigidity and steric hindrance [4].
  • Base Modifications:
  • 7-Deaza-2'-CMA: Substitution at C7 (nitrogen to carbon) enhances potency against flaviviruses (EC₅₀ = 0.15–0.33 μM for WNV) by improving base stacking and kinase recognition [8].
  • N⁶-Cycloalkyl Modifications: Increase A1 adenosine receptor affinity but reduce antiviral effects, indicating base specificity for viral polymerase targeting [9].
  • Ribose Modifications:
  • 3'-Deoxy Derivatives: Inactive due to loss of 3'-OH, preventing phosphodiester bond formation.
  • 2'-O-Methyl vs. 2'-C-Methyl: 2'-O-methyl analogs show no anti-HCV activity, emphasizing the spatial constraint imposed by the 2'-C-methyl group [8].

Table 2: Antiviral Activity of 2'-CMA and Key Derivatives

CompoundEC₅₀ vs. HCV (μM)Cellular TargetKey SAR Insight
2'-C-Methyladenosine0.12–0.35HCV NS5B PolymeraseParent compound; deamination susceptibility
2'-C-Methyl-7-deazaadenosine0.15–0.33WNV NS5 PolymeraseEnhanced base stacking; kinase uptake
4-Amino-pyrrolo[2,3-d]pyrimidine0.2HCV RepliconDeamination resistance; oral bioavailability
2'-C-Methylguanosine0.2–3.5HCV NS5BInefficient phosphorylation

Comparative Analysis with Other 2'-Modified Nucleosides

2'-CMA belongs to a broader class of 2'-C-methylated nucleosides with distinct antiviral profiles:

  • 2'-C-Methylcytidine (2'-CMC):
  • Exhibits anti-HCV activity (EC₅₀ = 0.3–1.9 μM) but lower metabolic stability than 2'-CMA [2] [7].
  • Its triphosphate (2'-CMC-TP) inhibits NS5B polymerase (Kᵢ = 1.6 μM), comparable to 2'-CMA-TP (Kᵢ = 1.5 μM) [7].
  • 2'-C-Methylguanosine (2'-CMG):
  • Weak cell-based activity (EC₅₀ = 3.5 μM) due to poor cellular uptake and inefficient phosphorylation. Prodrugs (e.g., IDX-184) improve delivery but face cardiac toxicity risks [6] [8].
  • 2'-C-Methyluridine (2'-CMU):
  • Lacks significant antiviral activity (EC₅₀ >50 μM) across HCV, WNV, and DENV models. The uracil base fails to induce efficient chain termination [8].
  • Resistance Profiles:
  • The S282T mutation in HCV NS5B confers high-level resistance to 2'-CMA and 2'-CMC (resistance fold-change: >100×). In contrast, 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) retains activity against S282T by leveraging fluorine-enhanced binding [7].

Table 3: Comparative Antiviral Potency of 2'-Modified Nucleosides

NucleosideEC₅₀ (μM) vs. HCVEC₅₀ (μM) vs. WNVKey Limitation
2'-C-Methyladenosine0.12–0.350.78–1.67Adenosine deaminase susceptibility
2'-C-Methylcytidine0.3–1.9NDLower metabolic stability
2'-C-Methylguanosine3.50.66–1.67Poor phosphorylation
2'-C-Methyluridine>50>50No significant activity

2'-C-Methyladenosine exemplifies rational nucleoside design, where stereochemical precision governs antiviral specificity. Its 2'-methyl group enforces a polymerase-binding-competent conformation, while base modifications balance metabolic stability and potency. Despite challenges in oral bioavailability and deamination susceptibility, prodrug engineering and heterobase optimization have positioned 2'-CMA derivatives as benchmarks for RNA virus inhibitor development. The comparative vulnerability of 2'-CMA to the S282T mutation underscores the need for next-generation analogs with higher resistance barriers [4] [7] [9].

Properties

CAS Number

15397-12-3

Product Name

2'-C-methyladenosine

IUPAC Name

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11-/m1/s1

InChI Key

PASOFFRBGIVJET-YRKGHMEHSA-N

SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O

Synonyms

2'-C-methyladenosine
2'C-methyladenosine
2'CMA cpd

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.